molecular formula C10H9N3 B2936989 N-phenylpyrazin-2-amine CAS No. 13134-34-4

N-phenylpyrazin-2-amine

Cat. No.: B2936989
CAS No.: 13134-34-4
M. Wt: 171.203
InChI Key: LDKTYXJWBONNCC-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) and Aminopyrazine Scaffolds in Chemical Science

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4 arrangement, is a cornerstone in chemical and medicinal science. mdpi.com These scaffolds, found in both natural and synthetic compounds, are integral to a multitude of biologically significant molecules. sciforum.netresearchgate.net The widespread occurrence of pyrazine derivatives in nature, particularly in food flavors, and their increasing application in various industries underscore their importance. sciforum.net

In medicinal chemistry, the pyrazine nucleus is considered a "privileged scaffold," forming the basic framework of numerous clinically approved drugs. mdpi.comresearchgate.net This highlights its critical role in drug design and development. researchgate.netimist.ma Derivatives built upon pyrazine and aminopyrazine structures exhibit a vast spectrum of pharmacological activities, including antimycobacterial, anticancer, anti-inflammatory, antibacterial, and antioxidant properties. mdpi.comsciforum.netresearchgate.netnih.gov For example, pyrazinamide (B1679903) is a first-line drug for treating tuberculosis, demonstrating the profound therapeutic potential of this chemical class.

The chemical properties of the pyrazine ring, such as being a weaker base than pyridine (B92270), and the ability of its derivatives to participate in various reactions, make it a versatile building block for synthesizing new bioactive molecules and catalysts. sciforum.nettandfonline.com The stability of related carboxamides and their capacity for hydrogen bonding have also made them subjects of interest in the field of coordination chemistry. inorgchemres.org

Historical Context and Evolution of Research on N-Phenylpyrazin-2-amine and Related Derivatives

The study of pyrazine derivatives has a rich history, with early synthetic methods including condensation and ring-closure reactions. researchgate.net Systematic research into nitrogen-containing heterocycles gained momentum in the mid-20th century, with organizations like the Royal Society of Chemistry's Heterocyclic and Synthesis Group, established in 1967, playing a role in structuring the field.

A significant milestone was the emergence of pyrazinamide as a crucial antituberculosis agent, which galvanized interest in the therapeutic potential of other functionalized pyrazines. Since the 1970s, research into pyrazinamide analogues has been a continuous effort. nih.gov

The evolution of this research field saw a shift towards synthesizing and evaluating specific derivatives for various applications. Early work focused on understanding the fundamental reactivity and synthetic pathways. This foundational knowledge enabled the creation of compounds like N-phenylpyrazine-2-carboxamides, which were initially investigated for activities such as herbicidal effects. sciforum.net Synthetic strategies evolved, with a common and effective method being the condensation of substituted pyrazinecarboxylic acid chlorides with various anilines to produce a library of derivatives. mdpi.comnih.gov This approach became central to exploring the structure-activity relationships within this class of compounds. The broader development of synthetic methodologies, such as asymmetric reductive amination for producing chiral amines, has also influenced the synthesis of complex pyrazine derivatives. d-nb.info

Current Research Landscape and Emerging Trends for this compound

Contemporary research on this compound and its analogues is predominantly driven by the search for new therapeutic agents. A significant focus is on their antimycobacterial activity . Numerous studies report the synthesis of N-phenylpyrazine-2-carboxamide libraries to screen for efficacy against Mycobacterium tuberculosis and other mycobacteria. nih.govmdpi.comresearchgate.netresearchgate.net

A key trend within this area is the detailed exploration of Structure-Activity Relationships (SAR) . Researchers systematically alter substituents on both the pyrazine and phenyl rings to determine their effect on biological activity. researchgate.netresearchgate.net For example, it was found that replacing a chlorine atom at the 5-position of the pyrazine ring with an amino group led to a complete loss of antimycobacterial activity, a change attributed to a significant decrease in the molecule's lipophilicity. prolekare.cz In contrast, other studies have shown that substituting the same chlorine with various alkylamines can reduce cytotoxicity while maintaining or even enhancing antimycobacterial efficacy. researchgate.net

Beyond tuberculosis, the anticancer potential of pyrazine derivatives is another major research avenue. mdpi.comimist.ma Structurally related compounds, such as N-phenylpyrimidine-4-amines, have been investigated as potent inhibitors of specific protein kinases involved in cancer progression. nih.gov Other explored biological activities include herbicidal, sciforum.net insecticidal, researchgate.net and antifungal properties. researchgate.net

Modern research is increasingly reliant on molecular modeling . Computational techniques such as docking and molecular dynamics simulations are employed to predict and analyze the binding interactions between pyrazine derivatives and their biological targets, providing crucial insights into their mechanism of action. nih.gov Furthermore, innovative synthetic methods, including novel chemical looping processes, are being developed for more efficient amine synthesis. nih.gov

Scope and Objectives of Academic Investigations into this compound Systems

The primary objective of academic research into this compound systems is the design and synthesis of novel chemical entities . researchgate.netnih.govmdpi.com This involves creating diverse libraries of related compounds to explore a wide chemical space.

A central goal is the comprehensive biological evaluation of these newly synthesized molecules. imist.maresearchgate.netresearchgate.net The main focus is on discovering compounds with potential therapeutic value, particularly as antimycobacterial and anticancer agents. mdpi.comresearchgate.net

Integral to this process is the establishment of robust Structure-Activity Relationships (SAR) . researchgate.netresearchgate.net By correlating specific structural modifications with changes in biological potency, researchers aim to optimize lead compounds for improved efficacy and better pharmacological profiles. sciforum.netresearchgate.net This includes studying the impact of electronic properties and lipophilicity of different substituents. sciforum.net

Another critical objective is the elucidation of the mechanism of action . researchgate.netnih.gov This involves identifying the specific molecular targets, such as enzymes or cellular pathways, and understanding the interactions at a molecular level, often through a combination of experimental assays and computational modeling. researchgate.netnih.gov

Finally, the scope of investigation includes the thorough physicochemical and structural characterization of all new compounds using a suite of analytical techniques, including NMR and IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to confirm their identity and purity. imist.mainorgchemres.orgnih.gov

Research Data & Findings

Academic investigations have yielded specific data on the properties and activities of this compound derivatives.

Table 1: Molecular Characteristics of this compound

Property Value
Molecular Formula C₁₀H₉N₃
Molecular Weight 171.20 g/mol
IUPAC Name This compound
SMILES c1ccc(cc1)Nc2nccnc2
Hydrogen Bond Donors 1 (NH group)

Table 2: Antimycobacterial Activity of Selected N-Phenylpyrazine-2-carboxamide Derivatives

Research into N-phenylpyrazine-2-carboxamides has identified compounds with notable activity against M. tuberculosis. The position and nature of substituents on the phenyl ring significantly influence the Minimum Inhibitory Concentration (MIC).

Compound NameSubstituent on Phenyl RingMIC vs. M. tuberculosis (mg/L)Reference
N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide4-CF₃≤ 2 mdpi.com
N-(2-Bromo-3-methylphenyl)pyrazine-2-carboxamide2-Br, 3-CH₃≤ 2 mdpi.com
N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide3-I, 4-CH₃< 2 mdpi.com
5-amino-N-phenylpyrazine-2-carboxamideNone (with 5-amino on pyrazine)> 100 prolekare.cz
5-amino-N-(2-chlorophenyl)pyrazine-2-carboxamide2-Cl (with 5-amino on pyrazine)> 100 prolekare.cz

Table 3: Representative Spectroscopic Data for N-Phenylpyrazine-2-carboxamide Derivatives

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKTYXJWBONNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N Phenylpyrazin 2 Amine and Its Analogues

Classical Synthetic Approaches to Aminopyrazines

Traditional methods for the synthesis of aminopyrazines, including N-phenylpyrazin-2-amine, have historically relied on fundamental organic reactions such as reductive amination and nucleophilic substitution. These approaches are valued for their simplicity and the use of readily available starting materials.

Reductive amination is a robust method for forming amines from carbonyl compounds and a nitrogen source. acsgcipr.orgwikipedia.org The process involves the initial formation of an imine or iminium ion intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the target amine. acsgcipr.orgwikipedia.orgyoutube.com This reaction is typically performed as a one-pot synthesis under neutral or weakly acidic conditions. wikipedia.org

For the synthesis of this compound analogues, this could involve the reaction of a pyrazine-based aldehyde or ketone with aniline (B41778), followed by reduction. A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄) : A versatile reagent, though it can also reduce the initial aldehyde or ketone. It is often added after the imine has had time to form. commonorganicchemistry.comorganic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN) : A milder reducing agent that is selective for the imine over the carbonyl group, allowing for a direct one-pot reaction. youtube.comcommonorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (STAB) : A common and mild reagent, particularly effective for reductive aminations, though it is sensitive to water. commonorganicchemistry.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form the imine. wikipedia.org A subsequent hydride reduction of the imine yields the final amine product. youtube.com This methodology is considered a greener alternative to SN2-type alkylations, as it avoids the use of potentially genotoxic alkyl halides. acsgcipr.org

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, particularly for electron-deficient rings like pyrazine (B50134). researchgate.net The presence of nitrogen atoms in the pyrazine ring withdraws electron density, making the carbon atoms susceptible to attack by nucleophiles. This allows for the direct displacement of a leaving group, typically a halogen, by an amine.

The synthesis of this compound can be readily achieved by reacting 2-chloropyrazine (B57796) with aniline. researchgate.net Aniline acts as the nucleophile, with its nitrogen lone pair attacking the carbon atom bearing the chlorine atom. quora.com The reaction efficiency can be influenced by factors such as the solvent, the base used, and the reaction temperature. researchgate.net Microwave irradiation has been shown to enhance the rate of these reactions compared to conventional heating. researchgate.net

Reactant 1Reactant 2BaseSolventConditionsProductReference
2-chloropyrazinemorpholineK₂CO₃DMF100 °C, 24h2-morpholinopyrazine researchgate.net
2-chloropyrazinemorpholineKFWater100 °C, 24h2-morpholinopyrazine researchgate.net
2-chloro-4,6-dimethylpyrimidineSubstituted anilinesN/AN/AMicrowave2-anilinopyrimidines researchgate.net

This table illustrates typical conditions for SNAr reactions on similar nitrogen-containing heterocycles, demonstrating the feasibility of this approach for synthesizing this compound.

Advanced and Green Synthetic Strategies for this compound Formation

Modern synthetic chemistry has increasingly focused on the development of more efficient, selective, and environmentally benign methodologies. Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds in the synthesis of complex molecules like this compound. mdpi.comrsc.org

Transition metals, particularly palladium, have revolutionized the synthesis of arylamines. mdpi.comacs.org These catalysts facilitate reactions under milder conditions with greater functional group tolerance than many classical methods.

While the Suzuki-Miyaura cross-coupling reaction is predominantly used for C-C bond formation, it is a powerful tool for constructing the core structure of this compound analogues. nih.govresearchgate.net This method typically involves the palladium-catalyzed reaction between an organoboron compound (like an arylboronic acid) and an organic halide. nih.gov

In the context of this compound synthesis, a common strategy involves a multi-step process. For example, 2-amino-5-bromopyrazine (B17997) can be coupled with various aryl boronic acids to generate a library of N-(5-arylpyrazin-2-yl) derivatives. bohrium.comnih.gov This approach allows for the late-stage introduction of the phenyl group, enabling the synthesis of a diverse range of analogues. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.com

Representative Suzuki Coupling Reaction Conditions:

Aryl HalideBoronic Acid/EsterCatalystBaseSolventProduct ClassReference
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideAryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-dioxane5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides mdpi.com
3-bromo-6-(thiophen-2-yl)pyridazineAryl boronic acidsPd(PPh₃)₄Na₂CO₃DME/Ethanol (B145695)/H₂O3-aryl-6-(thiophen-2-yl)pyridazines nih.gov
2-chloropyrazineArylboronic acidsPd(II) ONO pincer complexesN/AH₂O/toluene2-arylpyrazines researchgate.net

The Buchwald-Hartwig amination is one of the most significant and widely used methods for the direct formation of C-N bonds. wiley.comyoutube.com This reaction enables the coupling of aryl halides or pseudohalides with a wide range of amines, including anilines, using a palladium catalyst. acs.org It has become an essential tool for preparing arylamines found in numerous pharmaceuticals and materials. acs.orgwiley.com

The synthesis of this compound via this method involves the direct coupling of a halopyrazine (e.g., 2-chloropyrazine) with aniline. The success of the reaction is highly dependent on the choice of the palladium source, the supporting ligand, and the base. wiley.com The development of sophisticated phosphine-based ligands has been crucial for creating highly active and versatile catalysts that can function even at room temperature and with challenging substrates like aryl chlorides. wiley.comnih.gov

Key Components of Buchwald-Hartwig Amination:

Palladium Precatalysts : Common sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). wiley.com

Ligands : Bulky, electron-rich phosphine (B1218219) ligands are essential for catalytic activity. The development of new ligands, such as KPhos, has enabled challenging transformations, including reactions with aqueous ammonia (B1221849) and hydroxide (B78521) bases. nih.gov

Base : A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being a common choice. Other bases like K₃PO₄ are also used. researchgate.net

The catalytic cycle is understood to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by base-mediated formation of a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. youtube.com This methodology offers a direct and highly efficient route to this compound and its derivatives. acs.org

C-H Functionalization Techniques

Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. In the context of pyrazine chemistry, direct C-H arylation allows for the introduction of an aryl group, including a phenyl group, directly onto the pyrazine ring. This can be achieved using palladium catalysis in the presence of an appropriate oxidant and directing group if necessary to control regioselectivity. While still an evolving field for pyrazine derivatives, C-H functionalization offers a promising avenue for the streamlined synthesis of this compound and its analogues.

Sustainable and Efficient Synthetic Pathways

In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient synthetic routes to this compound derivatives. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. Microwave irradiation has been successfully employed in the synthesis of various nitrogen-containing heterocycles, and its application to the Buchwald-Hartwig amination of halopyrazines can lead to higher yields and cleaner reaction profiles. Furthermore, the development of catalytic systems that operate in greener solvents, such as water or bio-renewable solvents, is an active area of research. The use of earth-abundant metal catalysts as alternatives to palladium is also being explored to enhance the sustainability of these synthetic processes.

Derivatization Strategies for this compound Analogues

The biological activity and material properties of this compound can be fine-tuned through various derivatization strategies. These strategies involve the introduction of a wide range of functional groups onto both the pyrazine and phenyl rings, leading to a diverse library of analogues with tailored characteristics.

Synthesis of N-Phenylpyrazine-2-carboxamide Derivatives

A common and significant derivatization of the this compound scaffold involves the introduction of a carboxamide group at the 2-position of the pyrazine ring, adjacent to the phenylamino (B1219803) substituent. The synthesis of N-phenylpyrazine-2-carboxamides is typically achieved through the condensation of a pyrazine-2-carboxylic acid derivative with a substituted aniline. The carboxylic acid is often activated, for example, by conversion to its corresponding acid chloride, to facilitate the amidation reaction. This approach allows for the introduction of a wide variety of substituents on the phenyl ring of the aniline component.

Starting Pyrazine-2-carboxylic acidAniline DerivativeResulting N-Phenylpyrazine-2-carboxamide Derivative
Pyrazine-2-carboxylic acidAnilineN-phenylpyrazine-2-carboxamide
5-tert-butylpyrazine-2-carboxylic acid4-chloro-3-methylaniline5-tert-butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide
6-chloropyrazine-2-carboxylic acid3-iodo-4-methylaniline6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide

Preparation of Retro-Amide Analogues of this compound

"Retro-amide" analogues of this compound refer to isomers where the amide linkage is reversed, resulting in an N-acyl-N-phenylpyrazin-2-amine structure. The synthesis of these compounds can be approached by the acylation of the secondary amine nitrogen of this compound. This can be achieved by reacting this compound with an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acid byproduct. This strategy allows for the introduction of a diverse range of acyl groups, providing access to a different chemical space compared to the carboxamide derivatives.

Another class of compounds that can be considered as "retro" structures are 2-amino-N-phenylpyrazine carboxamides. In these molecules, the carboxamide group is attached to the pyrazine ring, and the phenyl group is attached to the amide nitrogen, but the initial amino group at the 2-position of the pyrazine is preserved. The synthesis of such compounds would involve starting with a 2-aminopyrazine-x-carboxylic acid and coupling it with aniline.

Introduction of Halogen and Alkyl Substituents on the Pyrazine and Phenyl Rings

The introduction of halogen and alkyl substituents on both the pyrazine and phenyl rings is a key strategy for modulating the electronic and steric properties of this compound analogues. Halogenation of the pyrazine ring can be achieved through electrophilic halogenation reactions, often requiring forcing conditions due to the electron-deficient nature of the pyrazine ring. The phenyl ring can be halogenated using standard electrophilic aromatic substitution methods. Alkyl groups can be introduced through various methods, including Friedel-Crafts alkylation for the phenyl ring and cross-coupling reactions, such as Suzuki or Negishi couplings, for both the pyrazine and phenyl rings, starting from the corresponding halogenated precursors.

Parent CompoundReagent/ReactionPosition of SubstitutionResulting Compound
This compoundN-Bromosuccinimide (NBS)Pyrazine ringBromo-N-phenylpyrazin-2-amine
This compoundAlkyl halide / Friedel-CraftsPhenyl ringN-(alkylphenyl)pyrazin-2-amine
2-chloro-N-phenylpyrazineAlkyl boronic acid / Suzuki couplingPyrazine ring2-alkyl-N-phenylpyrazine

Development of Polysubstituted this compound Scaffolds

The development of polysubstituted this compound scaffolds involves the sequential or combined application of the derivatization strategies mentioned above. By strategically introducing multiple substituents on both the pyrazine and phenyl rings, chemists can create complex molecules with highly specific properties. For instance, a synthetic sequence could involve an initial Buchwald-Hartwig amination to form the core structure, followed by halogenation of the pyrazine ring, and then a subsequent cross-coupling reaction to introduce another substituent. The phenyl ring can also be polysubstituted by starting with a polysubstituted aniline in the initial coupling reaction or by performing electrophilic aromatic substitution reactions on the this compound product. This multi-faceted approach allows for the exploration of a vast chemical space and the optimization of molecular properties for various applications.

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts. The choice of purification strategy is largely dictated by the physical and chemical properties of the target compound and the impurities present in the crude reaction mixture. Common methods employed include chromatography, recrystallization, extraction, and distillation.

Chromatographic Methods

Column chromatography is a cornerstone technique for the purification of this compound and related compounds. Silica (B1680970) gel is the most frequently used stationary phase due to its versatility and effectiveness in separating compounds with varying polarities.

For N-arylpyrazin-2-amine derivatives, which are often basic in nature, challenges such as streaking and poor separation can arise from strong interactions with the acidic silanol (B1196071) groups of standard silica gel. To mitigate these issues, several strategies can be employed. One common approach is to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia. This competing base neutralizes the acidic sites on the silica, leading to improved peak shape and separation. Alternatively, amine-functionalized silica gel can be used as the stationary phase, which is specifically designed to minimize undesirable interactions with basic compounds.

In the purification of various pyrazine derivatives, solvent systems such as hexane (B92381)/ethyl acetate (B1210297) are commonly used. For instance, a mixture of 90/10 hexane/ethyl acetate has been successfully used to elute desirable pyrazines from a silica column while retaining more polar impurities like imidazoles nih.govresearchgate.net. For more polar N-aryl pyrazine derivatives, a higher proportion of ethyl acetate or a more polar solvent system like dichloromethane/methanol may be necessary.

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers another powerful tool for the purification of this compound analogues, particularly for achieving high purity on a smaller scale. In RP-HPLC, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol. For basic compounds, adjusting the pH of the mobile phase with a modifier like trifluoroacetic acid (TFA) or a basic additive can improve retention and separation.

Recrystallization

Recrystallization is a widely used and cost-effective method for purifying solid this compound and its analogues. The principle of this technique relies on the differential solubility of the target compound and impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

For pyrazinecarboxamides, which are structurally related to this compound, recrystallization from aqueous ethanol has been reported to yield pure products. The process typically involves dissolving the crude solid in a minimal amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound.

Extraction and Distillation

Liquid-liquid extraction (LLE) is a fundamental workup procedure to isolate pyrazines from the reaction mixture. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. Solvents like hexane, methyl-t-butyl ether (MTBE), and ethyl acetate have been employed for the extraction of pyrazines from aqueous solutions nih.gov. The choice of extraction solvent can also influence the co-extraction of impurities; for example, using hexane can prevent the extraction of certain imidazole (B134444) derivatives that might be co-extracted with more polar solvents like MTBE or ethyl acetate nih.gov.

Distillation can be an effective method for the purification of volatile pyrazine derivatives. This technique separates compounds based on differences in their boiling points. For less volatile compounds like this compound, vacuum distillation might be necessary to lower the boiling point and prevent thermal decomposition.

The following table summarizes various purification techniques reported for this compound analogues and related pyrazine derivatives.

Compound/AnaloguePurification MethodStationary Phase/Solvent SystemObservations/Notes
Pyrazine DerivativesColumn ChromatographySilica Gel; 90/10 Hexane/Ethyl AcetateEffective for separating pyrazines from imidazole impurities.
5-(4-Chlorophenyl)-3-(isopropylimino)-N-pyrazin-2-yl-3,5-dihydrophenazin-2-amineFlash Silica Gel ChromatographyEtOAc/Hexane (1:2)A common solvent system for moderately polar compounds.
Organic AminesFlash ChromatographyAmine-functionalized Silica; Hexane/Ethyl Acetate GradientMitigates issues of streaking and poor separation on standard silica.
Organic AminesReversed-Phase Flash ChromatographyC18-bonded Silica; Acetonitrile/Water with 0.1% TriethylamineAlkaline mobile phase improves retention and separation of basic amines.
PyrazinecarboxamidesRecrystallizationAqueous EthanolA standard method for purifying solid amide derivatives.
Pyrazine DerivativesLiquid-Liquid ExtractionHexane, MTBE, or Ethyl AcetateChoice of solvent affects the co-extraction of impurities.
Volatile PyrazinesDistillationNot ApplicableUseful for separating compounds with different boiling points.

Spectroscopic and Structural Characterization of N Phenylpyrazin 2 Amine Systems

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides valuable insights into the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-phenylpyrazin-2-amine, the FT-IR spectrum is characterized by several key absorption bands that confirm its structural features. As a secondary amine, a prominent feature is the N-H stretching vibration, which typically appears as a single, sharp band in the region of 3350-3310 cm⁻¹ orgchemboulder.com. The aromatic nature of the compound is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C-C stretching vibrations within the aromatic rings in the 1600-1400 cm⁻¹ region. libretexts.org The C-N stretching vibration of an aromatic amine is expected to produce a strong band between 1335 and 1250 cm⁻¹ orgchemboulder.comlibretexts.org. Additionally, the out-of-plane N-H wagging vibration can be observed in the 910-665 cm⁻¹ range. orgchemboulder.com

A detailed (though currently unavailable in literature) FT-IR spectrum of this compound would be expected to show the following characteristic peaks:

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch~3350-3310Secondary Amine
Aromatic C-H Stretch>3000Phenyl and Pyrazinyl Rings
C=C and C=N Stretch~1600-1450Aromatic/Heteroaromatic Rings
C-N Stretch~1335-1250Aryl Amine
N-H Wag~910-665Secondary Amine

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The protons on the pyrazine (B50134) and phenyl rings resonate in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns are influenced by the electronic effects of the amino group and the nitrogen atoms within the pyrazine ring. The proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Based on available data for similar compounds, a representative ¹H NMR spectrum of this compound would exhibit the following signals:

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Pyrazinyl-H~8.1-8.3d~1.5
Pyrazinyl-H~7.9-8.1dd~2.5, 1.5
Pyrazinyl-H~7.7-7.9d~2.5
Phenyl-H (ortho)~7.6-7.8d~7.5
Phenyl-H (meta)~7.2-7.4t~7.5
Phenyl-H (para)~6.9-7.1t~7.5
N-HVariablebr s-

Note: The assignments for the pyrazinyl and phenyl protons are tentative and would require 2D NMR for definitive confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbons of the aromatic phenyl and pyrazine rings typically resonate in the downfield region of the spectrum, from approximately δ 110 to 160 ppm. The chemical shifts are influenced by the electronegativity of the attached nitrogen atoms and the delocalization of electrons within the aromatic systems.

A representative ¹³C NMR spectrum of this compound would be expected to show the following signals:

Carbon Assignment Approximate Chemical Shift (δ, ppm)
Pyrazinyl-C (C-N)~155
Phenyl-C (C-N)~142
Pyrazinyl-C~138
Pyrazinyl-C~135
Phenyl-C (para)~129
Phenyl-C (ortho)~122
Phenyl-C (meta)~120
Pyrazinyl-C~115

Note: Definitive assignment of each carbon signal requires advanced NMR techniques.

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would be crucial for confirming the connectivity of the protons within the phenyl ring and within the pyrazine ring. Cross-peaks in the COSY spectrum would connect signals from protons that are spin-spin coupled.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum would link a specific proton resonance to its corresponding carbon resonance.

While specific experimental 2D NMR data for this compound is not widely published, the application of these techniques would be essential for a complete and unambiguous structural characterization.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound, this analysis provides crucial information for its identification and characterization.

When subjected to mass spectrometry, particularly with electron ionization (EI), the this compound molecule is expected to form a molecular ion (M⁺˙). Due to the presence of an even number of nitrogen atoms (four, if we consider the pyrazine ring and the amine linker), the molecular ion will have an even mass-to-charge ratio (m/z), consistent with the nitrogen rule. The aromatic nature of both the pyrazine and phenyl rings contributes to the stability of the molecular ion, which is often observed as a prominent peak in the spectrum.

The fragmentation of this compound is anticipated to follow pathways characteristic of aromatic amines. youtube.com The cleavage of bonds adjacent to the amine nitrogen, known as α-cleavage, is a common fragmentation pathway for aliphatic amines that results in a stable, nitrogen-containing cation. libretexts.org In aromatic systems, the fragmentation is more complex. Potential fragmentation pathways for this compound could involve:

Loss of HCN: The pyrazine ring may undergo fragmentation by losing a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic compounds.

Cleavage of the C-N bond: The bond between the phenyl ring and the amine nitrogen may cleave, leading to fragments corresponding to the phenyl radical or cation and the aminopyrazine moiety.

Ring Fragmentation: Fragmentation of the phenyl or pyrazine rings can lead to a series of smaller charged fragments.

A detailed analysis of the resultant fragments allows for the reconstruction of the molecule's structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, enabling the determination of the elemental composition of each piece. nih.gov

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

Fragment DescriptionPlausible m/zNotes
Molecular Ion [M]⁺˙171Corresponds to the intact molecule C₁₀H₉N₃.
[M - H]⁺170Loss of a hydrogen radical.
[M - HCN]⁺˙144Loss of hydrogen cyanide from the pyrazine ring.
[C₆H₅]⁺77Phenyl cation fragment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice.

An SCXRD study would reveal the following:

Molecular Conformation: The dihedral angle between the pyrazine and phenyl rings would be determined, indicating the degree of planarity or twist in the molecule. This conformation is influenced by steric hindrance and electronic effects.

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained. For instance, the C-N bond lengths within the pyrazine ring and the C-N bond connecting the amine to the phenyl group would confirm the hybridization and electronic delocalization within the molecule. mdpi.com

Intermolecular Interactions: The study would elucidate the nature of non-covalent interactions that stabilize the crystal structure. For this compound, this would likely include intermolecular hydrogen bonding involving the amine proton (N-H) and the nitrogen atoms of the pyrazine ring of an adjacent molecule (N-H···N). Furthermore, π-π stacking interactions between the aromatic pyrazine and phenyl rings are expected to play a significant role in the crystal packing. researchgate.net

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for this compound

ParameterExpected Value/ObservationSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
C(phenyl)-N(amine) Bond Length~1.40 ÅIndicates partial double bond character due to conjugation.
C(pyrazine)-N(amine) Bond Length~1.36 ÅShorter bond length suggesting strong electronic communication.
Dihedral Angle (Phenyl-Pyrazine)20-40°A non-planar conformation to relieve steric strain.
Hydrogen BondingN-H···N interactionsKey interaction forming chains or sheets in the crystal lattice.
π-π Stacking Distance3.4 - 3.8 ÅIndicates stabilizing interactions between aromatic rings.

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. americanpharmaceuticalreview.com Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on a bulk powder sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid form, or polymorph. nih.gov

The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions according to Bragg's Law, while the peak intensities are determined by the arrangement of atoms within the unit cell. americanpharmaceuticalreview.com

For this compound, PXRD would be used for:

Phase Identification: Confirming the identity of a synthesized batch by matching its PXRD pattern to a known standard.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Polymorphism Screening: Identifying different crystalline forms (polymorphs) of the compound. Polymorphs can have different physical properties, and PXRD is a primary tool for their characterization.

While a structural solution can sometimes be achieved from high-quality PXRD data, its most common application is in the routine characterization and quality control of the solid material. americanpharmaceuticalreview.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions due to its extensive conjugated aromatic system, encompassing both the phenyl and pyrazine rings linked by the amine group. The spectrum of the parent 2-aminopyrazine (B29847) shows absorption maxima around 243 nm and 317 nm. nist.gov The addition of the phenyl group to the amine nitrogen in this compound is expected to extend the conjugation, resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths.

The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. Polar solvents may stabilize the excited state differently than the ground state, leading to shifts in the absorption maxima. This behavior provides insight into the nature of the electronic transitions and the change in dipole moment upon excitation. mdpi.com

Table 3: Predicted UV-Vis Spectroscopic Data for this compound in a Non-polar Solvent (e.g., Cyclohexane)

Transition TypePredicted λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π~250> 10,000
π → π~330> 15,000

Luminescence and Photophysical Characterization

Luminescence is the emission of light from a substance after it has absorbed energy. For organic molecules like this compound, this typically involves fluorescence or phosphorescence following the absorption of UV or visible light. The study of these emission properties falls under photophysical characterization.

Photoluminescence (PL) spectroscopy, specifically fluorescence spectroscopy, is used to measure the light emitted from a molecule as it relaxes from an excited electronic state to its ground state. Compounds with extended π-conjugated systems and some degree of structural rigidity often exhibit fluorescence.

This compound, with its donor-acceptor character (phenylamine as the donor and pyrazine as the acceptor), is a candidate for fluorescent behavior. A PL study would involve measuring its excitation and emission spectra. The emission spectrum is typically a mirror image of the absorption spectrum and is observed at a longer wavelength (lower energy). The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. mdpi.com

Key photophysical parameters that would be determined include:

Emission Wavelength (λem): The wavelength at which the maximum fluorescence intensity is observed. This determines the color of the emitted light.

Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. researchgate.net

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

The fluorescence properties are often highly sensitive to the molecular environment, including solvent polarity and the solid-state packing arrangement. researchgate.net In some cases, molecules that are weakly fluorescent in solution can become highly emissive in the solid state, a phenomenon known as aggregation-induced emission (AIE). researchgate.net

Table 4: Hypothetical Photoluminescence Data for this compound in THF Solution

ParameterPredicted ValueSignificance
Excitation λmax (nm)~330Wavelength for most efficient excitation.
Emission λmax (nm)~450Indicates emission in the blue region of the visible spectrum.
Stokes Shift (cm⁻¹)~7,000A large Stokes shift is often desirable for applications.
Quantum Yield (ΦF)0.1 - 0.5Represents moderate to good fluorescence efficiency.

Quantum Yield and Excited State Lifetime Measurements

The quantum yield, which represents the efficiency of the fluorescence process, and the excited state lifetime, the average time a molecule remains in an excited state before returning to the ground state, are crucial parameters for characterizing the photophysical behavior of a compound. The absence of this data for this compound indicates a potential area for future research to fully elucidate its spectroscopic and structural characteristics.

Further experimental investigation would be necessary to determine these values and to understand the influence of the phenyl and pyrazine moieties on the emissive properties of this molecule.

Computational Chemistry and Theoretical Studies of N Phenylpyrazin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. Within DFT, the properties of a molecule are determined by its electron density, which is a function of only three spatial coordinates. This approach is computationally less intensive than traditional ab initio methods that deal with the complex many-electron wavefunction, allowing for the study of larger and more complex systems with a good balance of accuracy and computational cost.

For a molecule such as N-phenylpyrazin-2-amine, DFT calculations can predict a wide range of properties, from its three-dimensional geometry to its electronic and reactive behavior. These calculations are typically performed using a specific functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. A common and effective combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide reliable results for a variety of molecular systems.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles between the phenyl and pyrazine (B50134) rings. The optimized geometry provides a clear picture of the molecule's shape and steric features. Theoretical calculations on similar structures, such as N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, have shown good agreement between DFT-optimized geometries and experimental data from X-ray crystallography nih.gov.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO nih.gov. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine moiety, while the LUMO is likely to be distributed over the electron-deficient pyrazine ring. The magnitude of the HOMO-LUMO gap would indicate its kinetic stability and potential for charge transfer interactions. For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the calculated HOMO-LUMO energy gaps were found to be in the range of 4.21–4.93 eV, indicating good stability nih.gov.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound (Calculated using DFT/B3LYP)

Parameter Energy (eV)
EHOMO -5.85
ELUMO -1.25
Energy Gap (ΔE) 4.60

Note: These are representative values based on similar pyrazine derivatives and are for illustrative purposes.

The energies of the frontier orbitals are also used to calculate other important electronic properties. The ionization potential (I), which is the energy required to remove an electron from a molecule, can be approximated by the negative of the HOMO energy (I ≈ -EHOMO). The electron affinity (A), the energy released when an electron is added to a molecule, can be approximated by the negative of the LUMO energy (A ≈ -ELUMO). These parameters provide quantitative measures of a molecule's ability to undergo oxidation and reduction, respectively.

From the ionization potential and electron affinity, several global reactivity descriptors can be calculated to further characterize the chemical behavior of this compound.

Chemical Hardness (η): This parameter measures the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.

Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1 / η) and indicates the ease of electron cloud polarization.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -(I + A) / 2). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 2: Illustrative Global Reactivity Descriptors for this compound

Parameter Value (eV)
Ionization Potential (I) 5.85
Electron Affinity (A) 1.25
Chemical Hardness (η) 2.30
Chemical Softness (S) 0.43
Electrophilicity Index (ω) 2.68

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 1.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote intermediate electrostatic potentials.

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons, making them potential sites for protonation or interaction with electrophiles nih.gov. The hydrogen atom of the amine group would likely exhibit a positive potential (blue), indicating its potential role as a hydrogen bond donor. The phenyl ring would likely show a region of negative potential above and below the plane of the ring, characteristic of aromatic systems. The MEP surface provides a comprehensive picture of the molecule's charge distribution and helps in understanding its intermolecular interactions mdpi.comresearchgate.net.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and intramolecular and intermolecular interactions. It provides a detailed picture of the electron density distribution in a molecule, allowing for the quantification of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity.

In the context of this compound, NBO analysis can elucidate the hyperconjugative interactions that contribute to its stability. These interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Key donor-acceptor interactions in molecules with similar functionalities often involve the lone pairs of nitrogen and the π-systems of the aromatic rings. acadpubl.eu For instance, the lone pair electrons on the nitrogen atoms can be donated to the antibonding orbitals of the phenyl and pyrazine rings, leading to intramolecular charge transfer and stabilization of the molecule. acadpubl.eu The NBO analysis of related heterocyclic compounds has shown that interactions such as n → π* and π → π* are significant in determining the molecular structure and properties. acadpubl.eunih.gov

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N(amine)π(C-C)pyrazine5.8n → π
LP(1) N(pyrazine)σ(N-C)phenyl2.1n → σ
π(C-C)phenylπ(C-C)pyrazine20.5π → π
π(C-C)pyrazineπ(C-C)phenyl15.3π → π

This table is a representative example of NBO analysis data for aromatic amines and may not reflect the exact values for this compound.

Prediction of Vibrational Spectra

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the vibrational spectra (infrared and Raman) of molecules. mdpi.comnih.gov These predictions are instrumental in the assignment of experimentally observed vibrational bands to specific molecular motions. mdpi.comnih.gov For this compound, DFT calculations can provide a complete set of vibrational frequencies and their corresponding normal modes.

The process involves optimizing the molecular geometry to a minimum energy structure, followed by the calculation of the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical method, leading to better agreement with experimental data. nih.govresearchgate.net

The predicted vibrational spectrum of this compound would feature characteristic bands for the N-H stretching of the amine group, C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and various in-plane and out-of-plane bending modes. scirp.orgmdpi.com

Vibrational ModeCalculated Frequency (cm-1)Assignment
ν(N-H)3450Amine N-H stretch
ν(C-H)aromatic3100-3000Aromatic C-H stretch
ν(C=N)1620Pyrazine ring C=N stretch
ν(C=C)1580Aromatic ring C=C stretch
δ(N-H)1550Amine N-H in-plane bend
δ(C-H)1200-1000Aromatic C-H in-plane bend
γ(C-H)900-700Aromatic C-H out-of-plane bend

This table presents typical calculated vibrational frequencies for a molecule with similar functional groups to this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. ulisboa.pt By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, stability, and intermolecular interactions of this compound. researchgate.net

Conformational Dynamics and Stability Analysis

MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. The flexibility of the molecule, particularly the rotation around the C-N bond connecting the phenyl and pyrazine rings, can be investigated.

The stability of the molecule's conformation over time can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions from a reference structure. A stable simulation is indicated by the RMSD values reaching a plateau. mdpi.com Analysis of the potential energy fluctuations throughout the simulation also provides insights into the stability of the system. researchgate.net

Intermolecular Interaction Studies (e.g., hydrogen bonding, π-stacking)

In condensed phases, the interactions between this compound molecules are crucial in determining its physical properties. MD simulations can be used to study these intermolecular interactions in detail.

Hydrogen Bonding: The amine group of this compound can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. MD simulations can identify the formation and breaking of these hydrogen bonds over time, providing information on their strength and lifetime. nih.gov

π-stacking: The aromatic phenyl and pyrazine rings can interact through π-stacking interactions. researchgate.net These non-covalent interactions play a significant role in the packing of the molecules in the solid state and their behavior in solution. nih.gov MD simulations can characterize the geometry and energy of these π-stacking arrangements. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their activity and guide the design of new, more potent compounds. researchgate.net

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. In a CoMFA study, a series of active molecules are aligned, and their steric and electrostatic fields are calculated at various grid points in space. Partial least squares (PLS) analysis is then used to derive a correlation between the variations in these fields and the observed biological activity. mdpi.comnih.gov

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight the regions in space where modifications to the molecular structure are likely to increase or decrease activity. For example, green contours may indicate regions where bulky substituents are favored, while blue contours may indicate regions where positive charges are beneficial. mdpi.com

The statistical quality and predictive ability of a CoMFA model are assessed using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates a model with good predictive power. mdpi.comjapsonline.com

Statistical ParameterValueDescription
q² (Cross-validated r²)0.65Indicates the predictive ability of the model.
r² (Non-cross-validated r²)0.92Indicates the goodness of fit of the model.
Standard Error of Estimate (SEE)0.15A measure of the precision of the predictions.
F-statistic150.7Indicates the statistical significance of the model.
Optimal Number of Components5The number of latent variables used in the PLS model.

This table shows representative statistical results from a CoMFA study on a series of bioactive compounds, illustrating the parameters used to validate such a model.

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to correlate the biological activity of a series of compounds with their 3D molecular properties. While specific CoMSIA studies exclusively focused on this compound are not prevalent in public literature, the methodology has been successfully applied to various pyrazine and other heterocyclic amine derivatives to elucidate their structure-activity relationships. researchgate.netnih.govresearchgate.net

A hypothetical CoMSIA study on a series of this compound analogs would involve aligning the structures and calculating several molecular fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The analysis generates contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity.

For instance, a typical CoMSIA model for a set of related pyrazine derivatives might yield statistical parameters such as those in the table below, indicating a robust and predictive model. nih.govresearchgate.net

ParameterValueDescription
q² (Cross-validated r²)> 0.5Indicates good internal predictive ability of the model.
r² (Non-cross-validated)> 0.9Represents the correlation between experimental and predicted activities for the training set.
Predictive r² (r²_pred)> 0.6Measures the predictive power of the model for an external test set of compounds.
Field Contributions (%)Shows the relative importance of each molecular field (e.g., Steric: 20%, Electrostatic: 35%, etc.).

This table represents typical values for a robust CoMSIA model and is for illustrative purposes.

The resulting contour maps would highlight key structural features. For this compound, one might expect that:

Steric maps could indicate that bulky substituents on the phenyl ring are either favorable (green contours) or unfavorable (yellow contours) for activity.

Electrostatic maps might show that electron-withdrawing groups (blue contours) are preferred on the pyrazine ring, while electron-donating groups (red contours) are beneficial on the phenyl ring.

Hydrophobic maps could reveal regions where hydrophobic (yellow contours) or hydrophilic (white contours) substituents would increase receptor binding.

Such models are invaluable for the rational design of new derivatives with improved potency and selectivity. nih.gov

Advanced Theoretical Approaches

Beyond 3D-QSAR, a range of advanced theoretical methods can be employed to dissect the reactivity and stability of this compound at a quantum mechanical level.

The reactivity of this compound can be predicted using concepts derived from Density Functional Theory (DFT), such as Fukui functions and Average Local Ionization Energy (ALIE).

Fukui functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Quantum chemical studies on related N-phenylpyrazine-2-carboxamides have utilized these functions to understand reactivity. nih.govorcid.org For this compound, the nitrogen atoms of the pyrazine ring are expected to be susceptible to electrophilic attack due to their lone pairs of electrons. Conversely, the amine nitrogen and specific carbons on the aromatic rings would be potential sites for nucleophilic attack, depending on the resonance structures and electron distribution.

The Fukui function indices can be calculated to quantify this reactivity:

f+(r) : Predicts sites for nucleophilic attack.

f-(r) : Predicts sites for electrophilic attack.

f0(r) : Predicts sites for radical attack.

Average Local Ionization Energy (ALIE) is another descriptor where lower values on the molecular surface indicate regions that are more susceptible to electrophilic attack. For this compound, the lowest ALIE values would likely be found near the pyrazine and amine nitrogen atoms, corroborating the predictions from Fukui functions.

The stability of this compound against degradation pathways like autoxidation and hydrolysis can be assessed by calculating bond dissociation energies (BDEs).

Bond Dissociation Energies (BDEs) quantify the energy required to break a specific bond homolytically. Autoxidation often proceeds via the abstraction of a hydrogen atom. For this compound, the most likely site for such a reaction is the N-H bond of the amine linker. DFT calculations can provide a precise value for this BDE. In general, N-H BDEs in aromatic amines are lower than in aliphatic amines, suggesting a potential susceptibility. The C-N bond linking the phenyl and pyrazine rings is also critical; its BDE indicates the energy required for the molecule to fragment, which is relevant for assessing hydrolytic stability.

Bond of Interest in this compoundTypical BDE Range (kcal/mol)Implication for Stability
Amine N-H85 - 95The relatively low energy suggests this site is a primary target for radical abstraction and autoxidation.
Phenyl-N (C-N)90 - 105A higher BDE suggests greater resistance to hydrolysis at this linkage.
Pyrazinyl-N (C-N)95 - 110This bond is also expected to be strong, contributing to the molecule's overall stability.

Note: These are estimated ranges based on similar aromatic amine structures; specific computational results for the target molecule are required for precise values.

Radial Distribution Functions (RDFs) , typically derived from molecular dynamics simulations, could be used to study the solvation structure around the molecule. An RDF analysis could reveal the probability of finding water molecules near the C-N amide linkage, providing insight into its accessibility and susceptibility to hydrolysis. However, specific RDF studies on the hydrolysis of this compound are not currently available in the literature.

Molecular Orbital (MO) theory is fundamental to understanding the electronic structure, aromaticity, and conjugation of this compound. The molecule contains two aromatic systems: a benzene (B151609) ring and a pyrazine ring.

Aromaticity: Both the phenyl and pyrazine rings are aromatic, satisfying Hückel's rule (4n+2 π electrons). msu.edu Pyridine (B92270), a similar six-membered nitrogen heterocycle, is known to be aromatic, and the same principles apply to pyrazine. libretexts.org This aromaticity confers significant thermodynamic stability. The nitrogen atoms in the pyrazine ring are sp² hybridized, with their lone pairs residing in sp² orbitals in the plane of the ring, thus not participating in the aromatic π-system. msu.edulibretexts.org

Conjugation: The phenyl and pyrazine rings are connected by an amine bridge, allowing for electronic conjugation across the entire molecule. The lone pair of electrons on the amine nitrogen is in a p-orbital that can overlap with the π-systems of both rings. This delocalization of electrons affects the molecule's electronic properties, including its absorption spectrum and the energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on pyrazine-fused systems show that such conjugation leads to complex molecular orbital distributions that are crucial for charge transport and electronic properties. acs.orgnih.gov

The HOMO-LUMO energy gap is a key parameter that can be calculated using DFT. A smaller gap generally implies that the molecule is more easily excited and potentially more reactive. The extended conjugation in this compound is expected to result in a smaller HOMO-LUMO gap compared to the individual benzene and pyrazine molecules.

SystemCalculated HOMO (eV)Calculated LUMO (eV)Energy Gap (eV)
Benzene-6.7-1.25.5
Pyrazine-7.0-1.55.5
This compound(Predicted) ~ -5.8(Predicted) ~ -1.8~ 4.0

This table presents typical computed values for benzene and pyrazine and predicted values for this compound to illustrate the effect of conjugation.

This comprehensive theoretical framework allows for a detailed understanding of the structure, reactivity, and stability of this compound, providing a solid foundation for its potential applications.

Lack of Extensive Research Hinders Comprehensive Review of this compound Coordination Chemistry

Despite a thorough search of scientific literature, a comprehensive article on the coordination chemistry of this compound and its applications as a ligand, as per the specified outline, cannot be generated at this time. The available research on this specific compound is limited, with a notable absence of in-depth studies concerning its coordination behavior with various transition metals.

The planned article was to be structured around the "Coordination Chemistry of this compound and its Ligand Applications," with detailed subsections covering the design and synthesis of its ligands, the formation of metal complexes with silver(I), copper(II), and iron(II), including spin crossover phenomena, and an investigation of its coordination modes and geometries.

Consequently, there is a lack of published data on the following key areas that were to be the focus of the article:

Coordination Chemistry of N Phenylpyrazin 2 Amine and Its Ligand Applications

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing N-Phenylpyrazin-2-amine Units

The development of coordination polymers and MOFs relies on the ability of organic ligands to bridge metal centers, forming extended one-, two-, or three-dimensional networks. This compound possesses multiple potential coordination sites: the nitrogen atoms of the pyrazine (B50134) ring and the amine group. This multi-dentate character, in theory, makes it a candidate for the construction of such supramolecular structures.

The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a well-known building block in coordination chemistry. The nitrogen atoms can coordinate to metal ions, acting as linkers to form polymeric chains, layers, or frameworks. The presence of the N-phenyl and amino substituents on the pyrazine ring in this compound would be expected to influence the electronic properties and steric hindrance of the ligand, which in turn would affect the resulting structure and properties of the coordination polymer or MOF.

The general approach to synthesizing coordination polymers and MOFs involving a ligand like this compound would involve the reaction of the ligand with a metal salt under suitable conditions, often using solvothermal or hydrothermal methods. The choice of metal ion, counter-anion, solvent, and reaction temperature can all influence the final structure.

Table 1: Potential Coordination Modes of this compound in Coordination Polymers and MOFs

Coordination ModeDescriptionPotential Structural Outcome
MonodentateCoordination through one of the pyrazine nitrogen atoms.Discrete complexes or simple chains.
Bidentate BridgingCoordination through both pyrazine nitrogen atoms to bridge two different metal centers.1D chains, 2D layers, or 3D frameworks.
Bidentate ChelatingCoordination through a pyrazine nitrogen and the exocyclic amine nitrogen to the same metal center.Formation of stable chelate rings, potentially leading to discrete complexes or nodes in a larger framework.
TridentateCoordination involving both pyrazine nitrogens and the exocyclic amine nitrogen.More complex and rigid network structures.

Catalytic Applications of this compound Metal Complexes

Metal complexes containing N-heterocyclic ligands are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.

Role as Ligands in Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of this compound, if synthesized, could potentially be active in various catalytic reactions. The pyrazine moiety can act as a π-acceptor, which can influence the electron density at the metal center. The N-phenyl and amino groups can be modified to tune the steric and electronic environment around the metal, thereby optimizing catalytic performance.

Potential areas of application for such catalysts could include cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), hydrogenation, and oxidation reactions. The design of the ligand is critical; for instance, the introduction of chiral centers could lead to enantioselective catalysts.

Heterogeneous Catalysis Systems Involving this compound Derivatives

Heterogeneous catalysts are in a different phase from the reactants, which facilitates their separation and reuse. Metal complexes of this compound could be immobilized on solid supports, such as silica (B1680970), alumina, or polymers, to create heterogeneous catalysts. Alternatively, coordination polymers or MOFs constructed from this ligand could serve as intrinsic heterogeneous catalysts.

The porous nature of MOFs would be particularly advantageous, allowing for size-selective catalysis where the reactants can diffuse into the pores and interact with the active metal sites. The this compound ligand within the framework would provide a specific chemical environment that could influence the catalytic reaction.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

Catalysis TypePotential ReactionRole of this compound Ligand
HomogeneousCross-coupling reactionsTuning electronic properties of the metal center; providing steric control.
HomogeneousHydrogenation of unsaturated bondsStabilizing the active metal species; influencing substrate binding.
HeterogeneousOxidation of alcoholsProviding a robust coordination environment for the metal catalyst; facilitating catalyst recovery.
Heterogeneous (MOF-based)Lewis acid catalysisCreating well-defined active sites within a porous framework; enabling shape-selective catalysis.

This table represents hypothetical applications based on the known catalytic activity of related N-heterocyclic amine complexes, pending experimental validation for this compound.

Organic Transformations and Reactivity Studies of N Phenylpyrazin 2 Amine

Reactivity Patterns of the Aminopyrazine Moiety

The reactivity of the N-phenylpyrazin-2-amine molecule is governed by the electronic characteristics of both the pyrazine (B50134) ring and the exocyclic amino group. The pyrazine ring is an electron-deficient π-system due to the presence of two electronegative nitrogen atoms at positions 1 and 4. This inherent electron deficiency deactivates the ring toward electrophilic attack, making such reactions challenging compared to benzene (B151609) or other electron-rich aromatic systems. researchgate.netmasterorganicchemistry.com

Nucleophilic and Electrophilic Reactions of the N-Phenylamino Group

The exocyclic N-phenylamino group is the primary site of nucleophilic reactivity in the molecule. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with various electrophiles.

A predominant reaction is acylation, where this compound reacts with acylating agents like acid chlorides or anhydrides to form corresponding amides. This transformation is fundamental in the synthesis of a wide range of derivatives. For instance, reaction with substituted pyrazine-2-carboxylic acid chlorides yields N-phenylpyrazine-2-carboxamides. mdpi.comresearchgate.netnih.gov Similarly, reaction with benzoyl chloride derivatives produces N-(5-phenylpyrazin-2-yl)-benzamides. nih.gov These reactions typically proceed under basic conditions, often using pyridine (B92270) as both a solvent and an acid scavenger. mdpi.com

Alkylation of the secondary amine is also possible. The nitrogen can react with alkyl halides in a nucleophilic aliphatic substitution reaction. wikipedia.org However, this reaction can be difficult to control, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine, potentially leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com

The basicity of the amino nitrogen also allows it to react with acids to form ammonium salts. This property is a key aspect of its chemical character.

Transformations Involving the Pyrazine Heterocyclic Ring

Oxidation Reactions

The nitrogen atoms within the pyrazine ring, being tertiary amines, are susceptible to oxidation. Treatment with strong oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA), can lead to the formation of N-oxides. chem-station.comwikipedia.orgyoutube.com Depending on the reaction conditions, mono-N-oxides or di-N-oxides can be formed. mdpi.com The formation of an N-oxide introduces a positive formal charge on the nitrogen and a negative charge on the oxygen, which significantly alters the electronic properties and reactivity of the pyrazine ring, often making it more susceptible to certain nucleophilic and cycloaddition reactions. google.com

Reduction Reactions

The aromatic pyrazine ring can be reduced under catalytic hydrogenation conditions. Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas, the pyrazine ring can be fully saturated to yield the corresponding N-phenylpiperazin-2-amine. acsgcipr.org This transformation from an aromatic heterocycle to a saturated one drastically changes the molecule's geometry and chemical properties. The conditions for these hydrogenations, such as pressure and temperature, can be tailored to control the extent of reduction. nih.govenamine.netrsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine Core

Electrophilic Substitution: Despite the general deactivation of the pyrazine ring, the powerful activating effect of the amino group facilitates certain electrophilic aromatic substitution reactions. Halogenation is a notable example. The reaction of 2-aminopyrazine (B29847) with N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) can yield mono- or di-brominated products, such as 3-bromo-N-phenylpyrazin-2-amine and 3,5-dibromo-N-phenylpyrazin-2-amine. researchgate.net The amino group directs the incoming electrophile to the ortho and para positions (3 and 5). byjus.comyoutube.com Direct nitration and sulfonation are generally more difficult due to the requirement for strongly acidic conditions, which would protonate the ring nitrogens and the amino group, further deactivating the system. researchgate.net

Nucleophilic Substitution: The unsubstituted pyrazine ring of this compound is not activated for nucleophilic aromatic substitution (SNAr) because it lacks a suitable leaving group. wikipedia.org However, if a leaving group, such as a halogen, is present on the ring (e.g., in a derivative like 5-chloro-N-phenylpyrazin-2-amine), it can be displaced by strong nucleophiles. The electron-withdrawing nature of the pyrazine nitrogens facilitates this type of reaction by stabilizing the negatively charged Meisenheimer complex intermediate. researchgate.netrsc.org

Functional Group Interconversions of this compound Derivatives

A primary route for creating derivatives of this compound involves functional group interconversion centered on the exocyclic amino group. As detailed in section 6.2, the most common transformation is the conversion of the amine to an amide through acylation. This method has been used to synthesize extensive libraries of compounds with varied biological activities. imist.ma

The table below illustrates the synthesis of various N-(pyrazin-2-yl)carboxamide derivatives through the acylation of aminopyrazine precursors with different acid chlorides.

Amine PrecursorAcylating AgentReaction ConditionsProductYieldReference
N-(4-chloro-3-methylphenyl)amine6-chloropyrazine-2-carbonyl chloridePyridine, Room Temp, 30 min6-Chloro-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide47% mdpi.com
N-(3-iodophenyl)amine6-chloropyrazine-2-carbonyl chloridePyridine, Room Temp, 30 min6-Chloro-N-(3-iodophenyl)pyrazine-2-carboxamide56% researchgate.net
N-(3-iodophenyl)amine5-tert-butylpyrazine-2-carbonyl chloridePyridine, Room Temp, 30 min5-tert-Butyl-N-(3-iodophenyl)pyrazine-2-carboxamide69% researchgate.net

Another key functional group interconversion involves halogenation of the pyrazine ring followed by subsequent cross-coupling reactions. For example, a 3,5-dibromo-2-aminopyrazine derivative serves as a versatile intermediate. The bromine atoms can be replaced through transition-metal-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-nitrogen bonds, respectively, leading to a diverse array of complex molecules. researchgate.net

Rearrangement Reactions and their Mechanistic Investigations

While the broader reactivity of this compound has been explored, specific studies on its rearrangement reactions are not extensively documented in the current scientific literature. However, based on its structural features as an N-aryl-amino-heterocycle, it is possible to postulate potential rearrangement pathways. This section provides a mechanistic investigation into plausible, though not yet experimentally confirmed, rearrangement reactions of this compound, with a primary focus on the Dimroth rearrangement, a well-known transformation in analogous heterocyclic systems.

The Dimroth rearrangement is a common isomerization process in many nitrogen-containing heterocycles, where an endocyclic and an exocyclic nitrogen atom, along with their substituents, exchange places. wikipedia.orgnih.gov This rearrangement typically proceeds through a ring-opening and ring-closure sequence and can be catalyzed by acid, base, or promoted by heat or light. nih.gov Given the structural similarity of this compound to compounds known to undergo this transformation, such as aminopyrimidines, a Dimroth-type rearrangement can be considered a potential reaction pathway for this molecule. nih.govnih.gov

Mechanistic Hypothesis: A Potential Dimroth Rearrangement

A hypothetical Dimroth rearrangement of this compound would lead to the formation of 2-imino-1-phenyl-1,2-dihydropyrazine. This transformation involves the migration of the phenyl group from the exocyclic amino nitrogen to the endocyclic pyrazine nitrogen at position 1.

Base-Catalyzed Mechanism:

Under basic conditions, the rearrangement could be initiated by the deprotonation of the exocyclic amino group, enhancing its nucleophilicity. The subsequent steps would involve a series of bond formations and cleavages, leading to the rearranged product. The proposed mechanism is as follows:

Deprotonation: A base abstracts a proton from the exocyclic amino group of this compound.

Ring Opening: The resulting anion facilitates the cleavage of the C2-N1 bond of the pyrazine ring, leading to an open-chain intermediate.

Conformational Change and Tautomerization: The intermediate undergoes conformational changes, allowing for tautomerization.

Ring Closure: An intramolecular nucleophilic attack of the terminal nitrogen on a carbonyl-like carbon results in the formation of a new heterocyclic ring.

Protonation: The final product is formed upon protonation.

Acid-Catalyzed Mechanism:

In an acidic medium, the rearrangement is typically initiated by the protonation of one of the ring nitrogen atoms. nih.gov This enhances the electrophilicity of the pyrazine ring, making it susceptible to nucleophilic attack.

Protonation: An acid protonates the N1 atom of the pyrazine ring.

Nucleophilic Attack and Ring Opening: The exocyclic amino group acts as an internal nucleophile, attacking the C2 position and leading to the opening of the pyrazine ring to form a cationic intermediate.

Tautomerization and Bond Rotation: The open-chain intermediate undergoes tautomerization and bond rotation.

Ring Closure: The terminal nitrogen attacks the imine carbon, leading to the formation of the rearranged dihydropyrazine (B8608421) ring.

Deprotonation: Loss of a proton yields the final rearranged product, 2-imino-1-phenyl-1,2-dihydropyrazine.

The following table summarizes the hypothetical Dimroth rearrangement of this compound.

ReactantProposed Intermediate (Acid-Catalyzed)Product
This compoundOpen-chain cationic intermediate2-Imino-1-phenyl-1,2-dihydropyrazine

Factors such as the pH of the reaction medium, the presence of electron-withdrawing or electron-donating groups on the phenyl or pyrazine rings, and the reaction temperature could significantly influence the feasibility and rate of such a rearrangement. nih.govresearchgate.net For instance, electron-withdrawing groups could facilitate the initial nucleophilic attack and subsequent ring opening. nih.gov

It is important to reiterate that while the Dimroth rearrangement is a well-established reaction for many heterocyclic systems, its occurrence in this compound is, at present, a theoretical postulation. wikipedia.orgnih.gov Experimental studies would be necessary to confirm this reactivity and to fully elucidate the reaction mechanism and optimal conditions. Other potential, though less likely, rearrangements for this class of compounds could include variants of the Smiles rearrangement, which involves intramolecular nucleophilic aromatic substitution.

Structure Activity Relationship Sar Studies in N Phenylpyrazin 2 Amine Derivatives

Systematic Exploration of Structural Modifications and their Influence on Activity

The exploration of the chemical space around the N-phenylpyrazin-2-amine core has been a fruitful endeavor for chemists, leading to the discovery of compounds with diverse biological activities, including herbicidal, antialgal, and insecticidal properties. The systematic modification of both the pyrazine (B50134) and phenyl rings has been instrumental in elucidating the key structural features required for a desired biological response.

One area where systematic exploration has yielded significant results is in the development of agrochemicals. For instance, a series of N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been synthesized and evaluated for their insecticidal activity. These studies have revealed that substitutions on the benzamide portion of the molecule play a crucial role in determining potency.

A notable example is the comparison between analog 3i and 3q . Compound 3q demonstrates strong potency against both Plutella xylostella (diamondback moth) and Spodoptera littoralis (Egyptian cotton leafworm). In contrast, analog 3i shows better potency specifically against S. littoralis, causing impaired cuticular structure and subsequent larval death. researchgate.net This differential activity highlights the sensitivity of the target site to subtle changes in the substituent pattern.

Further studies on substituted N-phenylpyrazine-2-carboxamides have demonstrated their potential as herbicides and antialgal agents. The inhibitory activity of these compounds on the oxygen evolution rate in spinach chloroplasts was found to be dependent on both their lipophilicity and the electronic effects of the substituents. nih.gov For example, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was identified as the most active inhibitor of oxygen evolution rate, while 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide showed the highest reduction of chlorophyll content in Chlorella vulgaris. nih.gov

Table 1: Herbicidal and Antialgal Activity of Substituted N-Phenylpyrazine-2-carboxamides
CompoundSubstituentsInhibition of Oxygen Evolution Rate (IC50, µmol·L⁻¹)Reduction of Chlorophyll Content (IC50, µmol·L⁻¹)
6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamidePyrazine: 6-Cl; Phenyl: 3-I, 4-CH₃51.0-
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamidePyrazine: 5-t-Bu; Phenyl: 3-CH₃, 4-Cl-44.0

These examples underscore the importance of systematic structural modifications in mapping the SAR of this compound derivatives and optimizing their activity for specific applications.

Impact of Substituent Effects on Chemical Reactivity and Interactions

The electronic and steric properties of substituents on both the phenyl and pyrazine rings of the this compound scaffold profoundly influence the molecule's chemical reactivity and its ability to interact with biological targets. These substituent effects can alter the electron density distribution, pKa, and conformational preferences of the molecule, thereby modulating its binding affinity and efficacy.

The pyrazine ring, being an electron-deficient heterocycle, influences the electronic character of the exocyclic amine. The introduction of electron-withdrawing or electron-donating groups on either ring can further modulate this property. For instance, the basicity of the pyrazine nitrogen atoms is lower than that of pyridine (B92270) due to the inductive effect of the second nitrogen atom. nih.gov This inherent electronic feature, combined with the effect of various substituents, dictates the strength of non-covalent interactions, such as hydrogen bonds and halogen bonds, which are critical for ligand-receptor binding.

In a study of 2-[(R-phenyl)amine]-1,4-naphthalenediones, a related class of compounds, the electronic effects of substituents on the phenyl ring were shown to directly impact the redox properties of the molecule. nih.gov The half-wave potential values, a measure of the ease of reduction, varied linearly with the Hammett constants of the substituents. This demonstrates a clear transmission of electronic effects from the substituted phenyl ring through the amine linker to the quinone moiety. nih.gov A similar transmission of electronic effects is expected in this compound derivatives, influencing their reactivity and biological activity.

The nature and position of substituents also govern the molecule's lipophilicity, a key parameter affecting its ability to cross biological membranes and reach its target. The inhibitory activity of substituted N-phenylpyrazine-2-carboxamides on photosynthetic electron transport has been shown to be dependent on their lipophilicity. nih.gov

Table 2: Influence of Substituents on Physicochemical Properties and Biological Activity
Substituent TypeRing PositionImpact on Electron DensityEffect on LipophilicityPotential Influence on Biological Activity
Electron-withdrawing (e.g., -Cl, -CF₃)Phenyl or PyrazineDecreasesIncreasesCan enhance binding to electron-rich pockets; may alter metabolic stability.
Electron-donating (e.g., -CH₃, -OCH₃)Phenyl or PyrazineIncreasesIncreasesCan modulate pKa of the amine; may affect hydrogen bonding capacity.
Bulky (e.g., -t-Bu)Phenyl or PyrazineSteric hindranceSignificantly increasesCan provide selectivity by fitting into specific hydrophobic pockets; may hinder binding if the pocket is small.
Hydrogen bond donor/acceptor (e.g., -OH, -NH₂)Phenyl or PyrazineModulates electronic propertiesDecreasesCan form crucial hydrogen bonds with target residues, significantly increasing binding affinity.

Understanding these substituent effects is paramount for the rational design of this compound derivatives with desired chemical and biological profiles.

Integration of Computational Insights for SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, providing valuable insights into the SAR of complex molecules like this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking allow for the prediction of biological activity and the elucidation of binding modes at the atomic level.

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For N-phenylpyrimidin-2-amine derivatives, a class of compounds structurally related to N-phenylpyrazin-2-amines, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully employed. nih.gov These models generate 3D contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity, guiding the design of more potent analogs. nih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions that stabilize the complex. For N-phenylpyrimidin-2-amine derivatives targeting the c-Met kinase, docking studies have revealed a common mode of interaction at the ATP-binding site. nih.gov These studies are crucial for understanding the molecular basis of inhibition and for designing new derivatives with improved binding affinity and selectivity.

In a study of 2-phenazinamines, another class of N-phenylamine derivatives, a Group-based QSAR (G-QSAR) model was developed to predict their anticancer activity. The model revealed that the lipophilicity (XlogP) of the derivatives was a highly influential parameter in determining their biological activity. nih.gov Molecular docking studies of these compounds against the Bcr-Abl tyrosine kinase identified key binding interactions and provided binding energy estimates, which correlated with the observed activity. nih.gov

Table 3: Key Parameters in Computational SAR Studies of N-Phenylamine Derivatives
Computational MethodKey ParametersInformation GainedApplication to this compound Design
QSAR/3D-QSAR (CoMFA/CoMSIA)Steric fields, Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fields, Statistical parameters (q², r²)Predicts biological activity based on molecular properties; identifies favorable and unfavorable regions for substitution.Guides the design of new derivatives with enhanced potency and selectivity.
Molecular DockingBinding energy/score, Binding pose, Intermolecular interactions (H-bonds, hydrophobic interactions, etc.)Predicts the binding mode and affinity of a ligand to its target receptor.Provides a structural basis for understanding activity and for designing molecules with improved target engagement.

The integration of these computational approaches provides a powerful platform for the rational design and optimization of this compound derivatives, accelerating the discovery of new bioactive compounds.

Correlation of Calculated Properties with Observed Chemical Behaviors

A key aspect of computational chemistry is the ability to calculate various molecular properties that can be correlated with experimentally observed behaviors. For this compound derivatives, quantum chemical methods like Density Functional Theory (DFT) can be used to compute electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential map. These calculated properties provide insights into the molecule's reactivity, stability, and intermolecular interactions.

A study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which contain the this compound core structure, utilized DFT calculations to investigate their electronic and nonlinear optical properties. researchgate.net The calculations revealed that the HOMO-LUMO energy gap, a measure of chemical reactivity and kinetic stability, was influenced by the nature of the substituents on the aryl ring. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity.

The correlation between calculated electronic properties and experimental data has been demonstrated in related heterocyclic systems. For 2-[(R-phenyl)amine]-1,4-naphthalenediones, a positive correlation was observed between the calculated LUMO energy values and the experimentally determined half-wave potentials for the first one-electron reduction. nih.gov This finding supports the notion that the electron addition occurs at the LUMO, and its energy is influenced by the substituents on the phenyl ring. nih.gov

In another study involving pyridine derivatives, DFT calculations were used to compute global reactivity descriptors, which were then correlated with the observed antimicrobial and antioxidant activities. nih.gov This approach helps in understanding how the electronic nature of the molecules contributes to their biological effects.

Table 4: Correlation of Calculated and Observed Properties in this compound Analogs
Calculated Property (DFT)Physical/Chemical SignificanceObserved Chemical Behavior/Biological ActivityExample of Correlation
HOMO EnergyElectron-donating abilityEase of oxidation, reactivity with electrophilesHigher HOMO energy can correlate with enhanced antioxidant activity.
LUMO EnergyElectron-accepting abilityEase of reduction, reactivity with nucleophilesLower LUMO energy correlates with more positive reduction potentials. nih.gov
HOMO-LUMO Energy GapChemical reactivity, kinetic stabilityRate of reaction, biological activityA smaller energy gap can indicate higher reactivity and potentially greater biological activity. researchgate.net
Electrostatic Potential MapDistribution of charge on the molecular surfaceIntermolecular interactions (e.g., hydrogen bonding), ligand-receptor recognitionNegative potential regions indicate likely sites for electrophilic attack or hydrogen bond donation.

By establishing these correlations, computational models can be refined to better predict the properties and activities of novel this compound derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics.

Advanced Research Perspectives and Future Directions for N Phenylpyrazin 2 Amine

Emerging Synthetic Methodologies and Scalable Production Routes

The synthesis of N-phenylpyrazin-2-amine and its derivatives has traditionally been achieved through methods like the condensation of substituted pyrazine-2-carboxylic acid chlorides with corresponding anilines. mdpi.comresearchgate.net However, current research is focused on developing more efficient, automated, and scalable synthetic routes.

A notable advancement is the use of automated multi-step synthesis protocols. For instance, derivatives like N-(5-phenylpyrazin-2-yl)-benzamides have been prepared using an automated two-step process where amides are first formed from 2-amino-5-bromopyrazine (B17997) and aryl acid chlorides, followed by a Suzuki coupling reaction with aryl boronic acids. nih.govbohrium.com This automated approach facilitates the rapid generation of a library of derivatives for screening purposes. nih.gov

Furthermore, continuous-flow systems are being explored for scalable and greener production. A continuous-flow method utilizing the enzyme Lipozyme® TL IM from Thermomyces lanuginosus has been successfully developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine (B50134) esters and amines. nih.gov This biocatalytic approach operates at mild temperatures (45 °C) in a more environmentally friendly solvent like tert-amyl alcohol, offering high yields and good scalability. nih.gov Such methodologies represent a significant step towards efficient and sustainable large-scale production of this compound derivatives.

Synthetic Method Key Features Reactants/Catalysts Advantages Reference
Automated Suzuki CouplingTwo-step automated protocol2-amino-5-bromopyrazine, Aryl acid chlorides, Aryl boronic acidsHigh-throughput synthesis, rapid library generation nih.govbohrium.com
Enzymatic Continuous-FlowBiocatalytic amidation in a flow reactorPyrazine esters, Amines, Lipozyme® TL IMScalable, Greener solvent, Mild reaction conditions, High yield nih.gov
Classical CondensationCondensation of acid chlorides with aminesSubstituted pyrazine-2-carboxylic acid chlorides, Ring-substituted anilinesWell-established, versatile for various substitutions mdpi.comresearchgate.net

Exploration of Novel Applications in Functional Materials and Supramolecular Chemistry

The unique electronic and structural properties of the pyrazine ring make this compound a compelling building block for functional materials and supramolecular assemblies. wikipedia.org The aromatic nature and the presence of nitrogen atoms allow for a range of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for constructing ordered supramolecular structures.

Research is underway to develop pyrazine derivatives with multiple oligopyridyl substituents to investigate their supramolecular topology and complexation behavior. chimia.ch These studies aim to create novel ligands that can self-assemble into complex, functional architectures upon coordination with metal ions.

A significant future direction lies in the incorporation of this compound derivatives into polymers to create novel functional materials. Recently, a new class of biobased aromatic polyesters has been developed from pyrazine-based diacids derived from renewable resources like amino acids. acs.org These pyrazine-containing polyesters exhibit high melting points and thermal stability, positioning them as potential sustainable alternatives to current high-performance polyesters derived from fossil fuels. acs.org The benzene-like aromaticity of the pyrazine ring contributes to the favorable thermal properties of these materials. acs.org Future work will likely focus on synthesizing and characterizing more polymers incorporating the this compound moiety to explore their optical, electronic, and mechanical properties for applications in areas such as organic electronics and advanced coatings.

Integration of Advanced Computational Modeling and Machine Learning in Research

Computational modeling and machine learning (ML) are becoming indispensable tools for accelerating the discovery and optimization of this compound derivatives. acs.org These in silico methods enable the prediction of molecular properties, the design of new compounds with desired activities, and a deeper understanding of structure-activity relationships (SAR).

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies: 3D-QSAR models, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to pyrazine derivatives to predict biological properties. researchgate.net For example, a 3D-QSPR study on a series of 78 pyrazine molecules developed models that could accurately predict their odor thresholds. researchgate.net Similarly, QSAR studies combined with Density Functional Theory (DFT) calculations have been used to establish quantitative models for predicting the cytotoxic effects of imidazo[1,2-a]pyrazine (B1224502) derivatives against cancer cell lines. researchgate.net

Machine Learning and Deep Learning: More advanced machine learning and deep learning approaches are being employed to design novel derivatives and screen virtual libraries. A deep generative model combined with multilayer virtual screening was used to design new benzimidazole-pyrazine derivatives as potential selective antagonists for the A₂B adenosine (B11128) receptor. tandfonline.com This protocol allowed for the creation of a focused library and the identification of five promising molecules with high predicted binding affinities and selectivity. tandfonline.com The application of such ML models can significantly reduce the time and cost associated with synthesizing and testing new compounds by prioritizing the most promising candidates. nih.gov

Computational Method Application Key Findings/Capabilities Reference
3D-QSPR (CoMFA/CoMSIA)Prediction of olfactive properties of pyrazine derivativesDeveloped models with good agreement between experimental and predicted odor thresholds. researchgate.net
DFT and QSARPrediction of cytotoxic activity of imidazo[1,2-a]pyrazine derivativesEstablished a quantitative model correlating structure with anticancer activity. researchgate.net
Deep Learning / Virtual ScreeningDesign and screening of benzimidazole-pyrazine derivativesIdentified novel scaffolds with high predicted binding affinity and selectivity for the A₂B adenosine receptor. tandfonline.com

Development of this compound as Chemical Probes for Biological Systems

Fluorescent probes are powerful tools for visualizing and understanding complex biological processes in living systems with high sensitivity and resolution. nih.govmdpi.com The development of small-molecule fluorescent probes is a rapidly growing field, with a focus on creating molecules that can selectively target and report on specific analytes or microenvironments within cells and organisms. rsc.org The this compound scaffold, with its conjugated π-system and potential for chemical modification, presents an attractive platform for the design of novel chemical probes.

While direct applications of this compound as a fluorescent probe are still emerging, related pyrazine derivatives have shown interactions with biological systems that suggest their potential in this area. For instance, substituted N-phenylpyrazine-2-carboxamides have been investigated as inhibitors of photosynthesis, demonstrating their ability to interact with protein complexes in spinach chloroplasts. mdpi.comnih.gov This interaction with a biological macromolecule highlights the potential for designing derivatives that can act as probes for specific enzymes or cellular components.

Future research could focus on modifying the this compound structure to enhance its fluorescence properties, such as quantum yield and photostability. nih.gov Introducing specific recognition moieties could enable the selective detection of biologically important species like metal ions, reactive oxygen species (ROS), or specific enzymes. mdpi.com The development of two-photon fluorescent probes based on this scaffold would be particularly valuable, as near-infrared excitation allows for deeper tissue penetration and reduced background signal, making them suitable for in vivo imaging. nih.govmdpi.com

Implementation of Sustainable and Circular Economy Principles in this compound Research

The principles of green chemistry and the circular economy are increasingly influencing the field of chemical synthesis. This involves designing processes that are more atom-economical, use renewable resources, generate less waste, and consider the entire lifecycle of a chemical product. nih.gov

Green Synthesis: The development of greener synthetic routes for this compound and its derivatives is a key research focus. As mentioned, the use of enzymatic catalysis in continuous-flow systems represents a significant move towards more sustainable manufacturing. nih.gov This approach avoids the use of hazardous activating reagents and toxic solvents often employed in traditional amide bond formations, reducing both cost and environmental impact. nih.gov

Biobased Feedstocks: A major step towards a circular economy is the use of renewable, biobased feedstocks instead of fossil fuels. Research has demonstrated the scalable synthesis of biobased pyrazine building blocks from nitrogen-rich biomass, such as proteinogenic amino acids. acs.org These biobased pyrazines can then be used to produce high-performance materials like polyesters. acs.org This strategy not only reduces reliance on petroleum but also valorizes underutilized biomass streams.

Biodegradation: Understanding the environmental fate of pyrazine derivatives is crucial for sustainable design. While some substituted pyrazines are poorly biodegradable, certain bacteria have been identified that can utilize pyrazines as a sole source of carbon and energy. researchgate.net Future research in this area could focus on designing this compound derivatives with enhanced biodegradability or exploring biocatalytic methods for their degradation and recycling, closing the loop and contributing to a more circular chemical industry.

Q & A

Q. What are the standard synthetic routes for N-phenylpyrazin-2-amine, and how are reaction conditions optimized?

this compound is typically synthesized via reductive amination or nucleophilic substitution. A validated method involves reacting pyrazin-2-amine derivatives with aryl halides or aryl boronic acids under catalytic conditions. For example, Pd/NiO catalysts enable efficient C–N coupling at 25°C under hydrogen, achieving high yields (up to 95%) . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), catalyst loading (1–5 mol%), and reaction time (8–12 hours). Purity is confirmed via thin-layer chromatography (TLC) and recrystallization .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral data interpreted?

Key characterization methods include:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and amine NH (δ ~5.5 ppm, broad) confirm structure .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
  • FT-IR : Stretching vibrations for C–N (1250–1350 cm⁻¹) and N–H (3300–3500 cm⁻¹) bonds are critical . Data interpretation requires comparison with literature spectra and computational predictions (e.g., ChemDraw simulations).

Q. What are the primary research applications of this compound in drug discovery?

This compound serves as a scaffold for:

  • Enzyme inhibitors : Modifications at the pyrazine ring target kinase binding pockets .
  • Anticancer agents : Derivatives show activity in cell viability assays (e.g., MTT tests on HeLa cells) .
  • Neuropharmacology : Amine groups enable interactions with neurotransmitter receptors . Structure-activity relationship (SAR) studies guide functionalization (e.g., halogenation or alkylation) .

Advanced Research Questions

Q. How can computational modeling improve the synthesis and functionalization of this compound?

Density functional theory (DFT) predicts reaction pathways and transition states. For example:

  • Reductive amination : Simulations identify energy barriers for imine intermediate formation .
  • Catalyst design : Molecular docking reveals Pd/NiO interactions with substrates, guiding catalyst optimization . Software like Gaussian or ORCA is used, with validation via experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Contradictions arise from variable assay conditions or impurity profiles. Solutions include:

  • Standardized assays : Replicate studies using identical cell lines (e.g., HepG2) and protocols .
  • Purity controls : Employ HPLC (>98% purity) and mass spectrometry to exclude degradation products .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ ranges for kinase inhibition) .

Q. How are mechanistic studies designed to elucidate the role of this compound in catalytic cycles?

Mechanistic probes include:

  • Isotopic labeling : ¹⁵N-labeled amines track bond formation in reductive amination .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates .
  • In situ spectroscopy : Raman or IR monitors intermediate species during catalysis .

Methodological Considerations

Q. What experimental protocols ensure reproducibility in this compound synthesis?

  • Catalyst activation : Pre-reduce Pd/NiO under H₂ flow (1 atm, 30 min) to enhance activity .
  • Moisture control : Conduct reactions under argon in flame-dried glassware to prevent hydrolysis .
  • Scale-up validation : Test gram-scale synthesis (≥5 g) with consistent stirring rates (500–700 rpm) .

Q. How do structural modifications of this compound impact its physicochemical properties?

  • LogP optimization : Introduce hydrophilic groups (e.g., –OH or –COOH) to improve solubility .
  • Steric effects : Bulkier substituents (e.g., tert-butyl) reduce enzymatic metabolism .
  • Electronic effects : Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity for nucleophilic attacks .

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